molecular formula C16H32N2O3 B13969599 tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13969599
M. Wt: 300.44 g/mol
InChI Key: QLXGBDSHOZHNRY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group, an isopropylamino group, and a tert-butyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C16H32N2O3

Molecular Weight

300.44 g/mol

IUPAC Name

tert-butyl 3-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H32N2O3/c1-12(2)17-14(8-10-19)13-7-6-9-18(11-13)15(20)21-16(3,4)5/h12-14,17,19H,6-11H2,1-5H3

InChI Key

QLXGBDSHOZHNRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions using suitable reagents.

    Addition of the isopropylamino group: This step involves the reaction of the intermediate compound with isopropylamine under specific conditions.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The hydroxy and isopropylamino groups play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: This compound lacks the isopropylamino group, which may result in different chemical and biological properties.

    tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate: This compound has an amino group instead of a hydroxy group, leading to variations in reactivity and applications.

    tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: The presence of a methylamino group instead of an isopropylamino group may affect its binding affinity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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